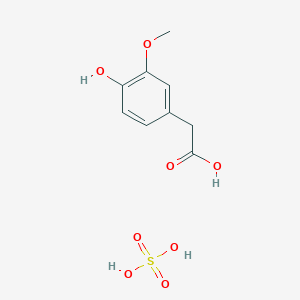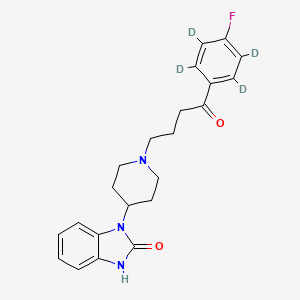
TCO-PEG36-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TCO-PEG36-acid: is a polyethylene glycol-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its long chain and monodisperse nature, which makes it highly suitable for bioconjugation and click chemistry applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Synthesis: TCO-PEG36-acid is synthesized by reacting a terminal carboxylic acid with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to form a stable amide bond
Reaction Conditions: The reaction typically occurs at room temperature and does not require the presence of copper or elevated temperatures.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: TCO-PEG36-acid can undergo substitution reactions with tetrazine-containing compounds, forming stable conjugates through the inverse-electron-demand Diels-Alder (IEDDA) reaction
Amidation Reactions: The terminal carboxylic acid can react with primary amine groups to form amide bonds
Common Reagents and Conditions
Reagents: EDC, DCC, and tetrazine-containing compounds are commonly used in reactions involving this compound
Conditions: These reactions typically occur at room temperature and do not require catalysts or elevated temperatures.
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry
Bioconjugation: TCO-PEG36-acid is used in bioconjugation chemistry to modify biomolecules site-specifically and construct functionalized probes.
Biology
Protein Labeling: The compound is used for selective and rapid labeling of proteins in complex biological systems through the IEDDA reaction.
Medicine
Drug Development: This compound is utilized in the development of PROTACs, which are emerging as a novel class of therapeutics for targeted protein degradation.
Industry
Wirkmechanismus
Mechanism
PROTAC Linker: TCO-PEG36-acid acts as a linker in PROTACs, joining two essential ligands.
Ubiquitin-Proteasome System: The PROTAC molecule facilitates the ubiquitination of the target protein, leading to its degradation by the proteasome.
Molecular Targets and Pathways
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- TCO-PEG4-acid
- TCO-PEG12-acid
- TCO-PEG24-acid
Comparison
- Chain Length : TCO-PEG36-acid has a longer polyethylene glycol chain compared to TCO-PEG4-acid, TCO-PEG12-acid, and TCO-PEG24-acid, which can influence its solubility and reactivity .
- Reactivity : The longer chain length of this compound provides greater flexibility and distance between the ligands in PROTACs, potentially enhancing their efficacy .
Eigenschaften
Molekularformel |
C84H163NO40 |
|---|---|
Molekulargewicht |
1827.2 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C84H163NO40/c86-83(87)8-10-89-12-14-91-16-18-93-20-22-95-24-26-97-28-30-99-32-34-101-36-38-103-40-42-105-44-46-107-48-50-109-52-54-111-56-58-113-60-62-115-64-66-117-68-70-119-72-74-121-76-78-123-80-81-124-79-77-122-75-73-120-71-69-118-67-65-116-63-61-114-59-57-112-55-53-110-51-49-108-47-45-106-43-41-104-39-37-102-35-33-100-31-29-98-27-25-96-23-21-94-19-17-92-15-13-90-11-9-85-84(88)125-82-6-4-2-1-3-5-7-82/h1-2,82H,3-81H2,(H,85,88)(H,86,87)/b2-1- |
InChI-Schlüssel |
XODRNEMODIMODD-UPHRSURJSA-N |
Isomerische SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Kanonische SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,4S,7S,8S,9R,11S,13S,14S,18S,23R,24S,25S,26R,27S,29R,30S,31S,32R,34R,36R,37S,39R,40R,43R,44R,48S,53R,55S,58S,59R)-7,8,18,24,25,26,30,31,37,53,59-undecahydroxy-32,56-bis(hydroxymethyl)-13,18,39,43,50,50,55,56-octamethyl-58-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3,5,10,12,15,21,28,33,35,57-decaoxadecacyclo[41.9.3.211,14.123,27.136,40.01,48.04,9.029,34.039,44.047,55]nonapentacont-46-ene-2,16,20-trione](/img/structure/B12427554.png)
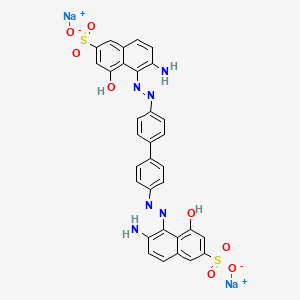
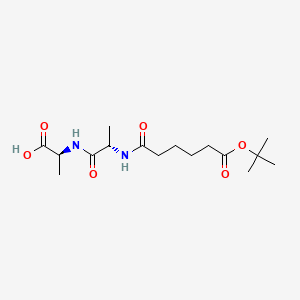
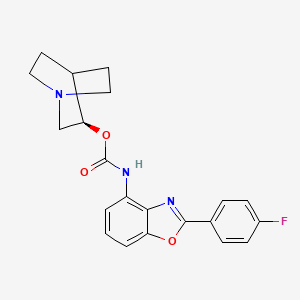
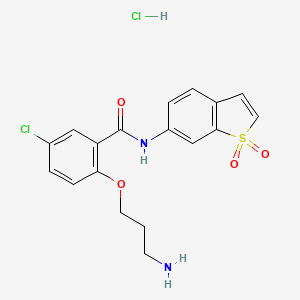
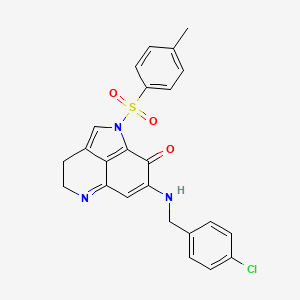
![4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol](/img/structure/B12427595.png)

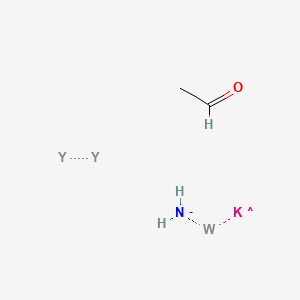

![(5S)-N-[(3S)-7-Methoxy-1-methyl-2-oxo-4,5-dihydro-3H-pyrido[3,4-b]azepin-3-yl]-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carboxamide](/img/structure/B12427619.png)
